molecular formula C9H12O2 B012678 (R)-(+)-1-Phenyl-1,3-propanediol CAS No. 103548-16-9

(R)-(+)-1-Phenyl-1,3-propanediol

Cat. No. B012678
Key on ui cas rn: 103548-16-9
M. Wt: 152.19 g/mol
InChI Key: RRVFYOSEKOTFOG-SECBINFHSA-N
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Patent
US05393664

Procedure details

Determination of the absolute configuration, optical purity and reaction yield of 1-phenyl-1,3-propanediol or a derivative thereof in the examples was determined by high pressure liquid chromatography (column: Chiral Cell OB, manufactured by Daisel Chemical Co., eluent: hexane/2-propanol (8/2), flow rate: 0.7 ml/min, detection: UV 210 nm). The reaction yield represents the mole percentage of (S)-1-phenyl-1,3-propanediol produced per mole of 1-phenylpropan-3-ol-1-one added as starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane 2-propanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([OH:11])[CH2:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1([C@@H](O)CCO)C=CC=CC=1>CCCCCC.CC(O)C>[C:1]1([C:7](=[O:11])[CH2:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@H](CCO)O
Step Three
Name
hexane 2-propanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction yield

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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